molecular formula C15H22ClNO2 B6047897 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride

4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride

Cat. No.: B6047897
M. Wt: 283.79 g/mol
InChI Key: FAJBIRVDCPYPEL-FXRZFVDSSA-N
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Description

4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might start with the preparation of 2-methylphenol, which is then reacted with but-2-enyl bromide to form the phenoxybutenyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control systems to maintain the reaction conditions. The industrial process also involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound might yield a ketone or an aldehyde, while reduction might produce an alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride include:

  • 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine
  • 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrobromide
  • 4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydroiodide

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of complex organic molecules and in biological research .

Properties

IUPAC Name

4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-14-6-2-3-7-15(14)18-11-5-4-8-16-9-12-17-13-10-16;/h2-7H,8-13H2,1H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBIRVDCPYPEL-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=CCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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